molecular formula C12H15NO2 B13600729 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine

Cat. No.: B13600729
M. Wt: 205.25 g/mol
InChI Key: QEWMSZVBEQQWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This scaffold is notable for its presence in bioactive molecules targeting neurological receptors, viral inhibitors, and enzyme modulators .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine

InChI

InChI=1S/C12H15NO2/c1-2-11-12(15-6-5-14-11)7-9(1)10-3-4-13-8-10/h1-2,7,10,13H,3-6,8H2

InChI Key

QEWMSZVBEQQWFG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Preparation Methods

Reductive Amination Route (Most Common)

A widely employed method involves reductive amination of an aldehyde derivative of 2,3-dihydrobenzo[b]dioxin with a pyrrolidine or pyrrolidine derivative:

  • Step 1: Synthesis of 6-formyl-2,3-dihydrobenzo[b]dioxin (an aldehyde intermediate).
  • Step 2: Reaction of this aldehyde with pyrrolidine or substituted pyrrolidines in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Step 3: Purification by silica gel chromatography to isolate the secondary amine product.

This method is supported by yields typically in the range of 58–60% for similar pyrrolidine derivatives, indicating moderate to good efficiency.

Suzuki Coupling Followed by Functionalization

Another approach involves:

  • Step 1: Preparation of (2,3-dihydrobenzo[b]dioxin-6-yl)boronic acid.
  • Step 2: Suzuki coupling with a halogenated pyrrolidine derivative or related aromatic halides to install the dioxin moiety onto a pyrrolidine scaffold.
  • Step 3: Subsequent nucleophilic substitution or reductive amination to finalize the pyrrolidine substitution.

This route has been demonstrated with high yields (up to 90% in the Suzuki coupling step) and quantitative yields in chlorination steps, showing excellent efficiency and scalability.

Catalytic N–H Insertion and Allylation

A more recent advanced method uses Rh(II)/Pd(0) dual catalysis to construct polysubstituted pyrrolidines:

  • Step 1: Carbenoid N–H insertion into amines, including pyrrolidine derivatives.
  • Step 2: Palladium-catalyzed allylation to introduce substituents on the pyrrolidine ring.
  • Step 3: This method yields highly functionalized pyrrolidines with yields up to 91% and excellent diastereoselectivity (d.r. > 20:1).

This approach is particularly useful for introducing diverse substituents and stereochemical control in the pyrrolidine ring.

Comparative Data Table of Preparation Methods

Method Key Steps Typical Yield (%) Advantages Limitations
Reductive Amination Aldehyde + Pyrrolidine + Reducing agent 58–60 Straightforward, moderate yield Requires aldehyde precursor
Suzuki Coupling + Functionalization Boronic acid + Halide + Coupling + Substitution 74–90 (coupling step) High yield, scalable Multi-step, requires Pd catalyst
Rh(II)/Pd(0) Dual Catalysis Carbenoid N–H insertion + Allylation Up to 91 High yield, stereoselective Requires expensive catalysts

Research Outcomes and Purification

  • Purification methods commonly include flash chromatography and trituration from solvents such as ether or ethyl acetate.
  • Characterization data (NMR, MS) confirm the structure and purity.
  • The reductive amination products are often obtained as single diastereomers, indicating stereochemical control.
  • The catalytic dual method allows gram-scale synthesis with high stereoselectivity, beneficial for medicinal chemistry applications.

Summary of Key Literature Sources

  • Patent US20200306225A1 outlines multi-step synthesis involving aldehyde intermediates and pyrrolidine derivatives, including purification details.
  • Research articles in Journal of Medicinal Chemistry and RSC Medicinal Chemistry provide detailed synthetic protocols for related compounds, including Suzuki coupling and reductive amination with yields and conditions.
  • A recent publication in Molecules describes Rh(II)/Pd(0) dual catalysis for pyrrolidine synthesis with high yields and diastereoselectivity, expanding synthetic versatility.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Pyrrolidine Derivatives with Benzodioxin Modifications

Several analogs differ in substituents or linkage positions on the pyrrolidine ring:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Findings Source
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)pyrrolidine Methyl linkage at benzodioxin C2 C₁₃H₁₇NO₂ Precursor for receptor ligands; 97% purity
1-((2R,3R)-3-(Benzodioxin-6-yl)-3-hydroxy-2-nonanamidopropyl)pyrrolidine 1-Oxide Hydroxy and nonanamide groups C₂₄H₃₈N₂O₅ Eliglustat impurity; molecular weight 434.58 g/mol
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid 5-Oxo and carboxylic acid groups C₁₃H₁₃NO₅ Potential intermediate for peptidomimetics

Key Observations :

  • Polarity : The introduction of carboxylic acid () or hydroxy groups () increases hydrophilicity, impacting membrane permeability.
  • Bioactivity: Nonanamide derivatives () are linked to lysosomal storage disorder therapeutics, while methyl-linked analogs () serve as synthetic intermediates.

Benzodioxin-Containing Heterocycles with Alternative Cores

Replacing pyrrolidine with other heterocycles alters binding affinity and selectivity:

Compound Name Core Structure Molecular Formula Key Applications/Findings Source
S 18126 ([2-[4-(Benzodioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Piperazine-indan hybrid C₂₃H₂₅N₃O₂ Dopamine D4 receptor antagonist (Ki < 1 nM); superior to L 745,870 in vivo
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)thiazole Thiazole core C₁₉H₁₆N₂O₃S Antiviral activity against Venezuelan equine encephalitis virus (IC₅₀: 2.1 µM)
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-2-amine Pyridine-amine C₁₃H₁₂N₂O₂ Supplier data (4 vendors); used in kinase inhibitor studies

Key Observations :

  • Receptor Specificity : Piperazine-containing S 18126 () shows high D4 receptor selectivity, unlike pyrrolidine-based compounds.
  • Antiviral Activity : Thiazole derivatives () exhibit potent antiviral effects, suggesting heterocycle-dependent mechanisms.

Substituent Effects on Pharmacokinetics and Binding

Variations in benzodioxin substituents significantly influence activity:

Compound Name Substituents Molecular Weight (g/mol) Key Findings Source
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine 3-Methoxybenzyl 327.38 Moderate VEEV inhibition (IC₅₀: 15 µM)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(4-fluorobenzyl)ethan-1-amine 4-Fluorobenzyl 315.36 Enhanced lipophilicity; improved cellular uptake
7-(3-Fluoro-4-methoxybenzyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline Fluorinated benzyl 371.41 Dual antiviral and anti-inflammatory effects

Key Observations :

  • Electron-Withdrawing Groups : Fluorine substituents () enhance metabolic stability.
  • Bulkier Groups : Methoxybenzyl derivatives () reduce potency due to steric hindrance.

Biological Activity

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine is C_{13}H_{13}N_O_2, with a molecular weight of approximately 215.25 g/mol. The compound features a pyrrolidine ring attached to a dihydrobenzo[dioxin] moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₃N₁O₂
Molecular Weight215.25 g/mol
StructureChemical Structure

The biological activity of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as PARP1 (Poly ADP-ribose polymerase 1). For instance, related compounds have shown IC50 values ranging from 0.88 μM to 12 μM against PARP1 .
  • Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways, potentially modulating immune responses or influencing cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine:

  • Study on PARP Inhibition : A study evaluated the efficacy of structurally similar compounds in inhibiting PARP1 activity. The lead compound from this series demonstrated an IC50 value of 5.8 μM . This suggests that derivatives of the dihydrobenzo[b][1,4]dioxin structure may serve as effective PARP inhibitors.
  • Immunomodulatory Effects : Another research highlighted the potential immunomodulatory properties of related compounds in the context of PD-1/PD-L1 interactions. These interactions are crucial in cancer therapy as they can enhance anti-tumor immunity .

Pharmacological Effects

The pharmacological profile of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine suggests several potential therapeutic applications:

  • Cancer Therapy : Given its inhibitory effects on PARP1 and potential modulation of immune checkpoints, this compound may be explored as a candidate for cancer treatment.
  • Neurological Disorders : The structural characteristics may also indicate possible neuroprotective properties; however, further research is needed to confirm these effects.

Q & A

Q. What are the standard synthetic routes for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine, and how do reaction conditions influence yield?

The synthesis typically involves coupling a pyrrolidine precursor with a functionalized 2,3-dihydrobenzo[b][1,4]dioxin moiety. Key steps include:

  • Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the pyrrolidine ring to the benzodioxin scaffold .
  • Use of Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in solvents like dioxane or toluene at 105°C .
  • Optimizing stoichiometry (e.g., 1:1.5 molar ratio of benzodioxin bromide to pyrrolidine derivatives) to reduce side reactions .

Q. Table 1: Representative Synthesis Conditions

MethodCatalyst/ReagentsSolventYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Dioxane45–60
Nucleophilic SubstitutionNaH, TsClTHF30–40

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • NMR : ¹H and ¹³C NMR are critical for verifying the absence of regioisomers. Key signals include aromatic protons (δ 6.7–7.1 ppm for benzodioxin) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
  • LC-MS : Retention times (e.g., tR = 0.51 min) and [M+H]+ peaks (e.g., m/z = 220.16) confirm molecular weight .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for derivatives with chiral centers .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for derivatives of this compound in pharmacological studies?

Modifications to the pyrrolidine and benzodioxin rings significantly alter biological activity:

  • Pyrrolidine Substitution : Adding acyl or benzyl groups (e.g., 1-acyl-2-benzyl derivatives) enhances binding to orexin receptors .
  • Benzodioxin Functionalization : Sulfonyl or oxalamide groups improve anticancer activity by interacting with cellular targets like kinases .

Q. Table 2: Biological Activity of Derivatives

DerivativeTarget/ActivityIC₅₀/EC₅₀Source
2-((Benzodioxin-6-yl)methyl)pyrrolidineOrexin Receptor Antagonist0.8 nM
N1-(Benzodioxin-6-yl)oxalamideAnticancer (Apoptosis)12 µM

Q. How can researchers resolve contradictions in reported biological data for benzodioxin-pyrrolidine hybrids?

Discrepancies may arise from:

  • Purity Variability : Commercial samples often lack HPLC/MS validation (e.g., discontinued batches from CymitQuimica had unspecified purity) .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect potency measurements .
  • Solution : Re-synthesize compounds using peer-reviewed protocols and validate activity in ≥2 independent assays.

Q. What strategies are recommended for designing analogs with improved metabolic stability?

  • Ring Saturation : Replace the pyrrolidine with a piperidine ring to reduce CYP450-mediated oxidation .
  • Electron-Withdrawing Groups : Introduce fluorine or sulfonyl groups at the benzodioxin 6-position to block phase I metabolism .

Methodological Guidelines

Q. How should researchers handle discrepancies in reported synthetic yields?

  • Reproduce Literature Protocols : Use exact catalyst loads (e.g., 5 mol% Pd(PPh₃)₄) and degas solvents to avoid Pd black formation .
  • Troubleshooting Low Yields : Replace air-sensitive reagents (e.g., NaH) with stable alternatives (e.g., KOtBu) .

Q. What safety precautions are critical when working with this compound?

  • Toxicity Data : Limited SDS availability; assume acute toxicity based on structural analogs (e.g., LD₅₀ = 250 mg/kg in rats) .
  • Handling : Use gloveboxes for air-sensitive intermediates and avoid prolonged skin contact with pyrrolidine derivatives .

Data Contradiction Analysis

Example : A 2024 study reported 55% yield for a related imidazo-pyridine derivative , while earlier work achieved 45% for similar scaffolds .

  • Root Cause : Differences in workup procedures (e.g., column chromatography vs. recrystallization).
  • Resolution : Compare purity via HPLC and adjust purification methods accordingly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.